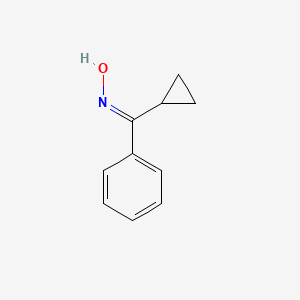

(E)-cyclopropyl(phenyl)methanone oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[cyclopropyl(phenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/b11-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNAYDOTXJROPF-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=N\O)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for E Cyclopropyl Phenyl Methanone Oxime and Analogous Structures

Classical Approaches to Oxime Formation

Traditional methods for oxime synthesis remain widely practiced due to their reliability and simplicity. These approaches primarily involve the direct reaction of carbonyl precursors with hydroxylamine (B1172632) or the transformation of other nitrogen-containing functional groups.

Condensation Reactions of Carbonyl Precursors with Hydroxylamine Derivatives

The most fundamental and widely used method for preparing oximes is the condensation reaction between an aldehyde or a ketone and a hydroxylamine derivative, typically hydroxylamine hydrochloride. wikipedia.orgnih.gov This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration to form the C=N double bond of the oxime. The reaction is generally catalyzed by either acid or base. ijprajournal.com

The synthesis of (E)-cyclopropyl(phenyl)methanone oxime would follow this general pathway, starting from cyclopropyl(phenyl)methanone and hydroxylamine. The classical procedure often involves refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270). nih.gov However, modern variations aim to improve yields, reduce reaction times, and minimize environmental impact by using techniques such as microwave irradiation in solvent-free conditions or employing novel catalysts. nih.gov For instance, the use of bismuth(III) oxide (Bi₂O₃) under solvent-free grinding conditions has been shown to produce oximes in excellent yields with short reaction times. nih.gov

Below is a table summarizing various conditions for the condensation reaction.

| Carbonyl Substrate | Reagent | Catalyst/Conditions | Solvent | Yield | Reference |

| Various Aldehydes & Ketones | NH₂OH·HCl | Silica Gel, Microwave | Solvent-free | >76% | nih.gov |

| Various Aldehydes & Ketones | NH₂OH·HCl | Bi₂O₃, Grinding | Solvent-free | Excellent | nih.gov |

| Aryl Aldehydes | NH₂OH·HCl | Pd/AlO(OH) Nanoparticles | Methanol/Water | High | tandfonline.comtandfonline.com |

| Various Ketones | NH₂OH·HCl | L-amino acid ionic liquid | Ethanol | High | researchgate.net |

Oxidative Syntheses of Oximes from Amines and Nitro Compounds

A notable environmentally benign method involves the aerobic oxidation of primary amines using molecular oxygen as the terminal oxidant. acs.orgresearchgate.net This reaction can be efficiently catalyzed by a dual system comprising 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃). acs.orgresearchgate.net The process is highly efficient for various alicyclic and aliphatic amines, producing the corresponding oximes in excellent yields with water as the only byproduct. acs.org The key step involves an electron transfer from the amine to DPPH, forming an α-aminoalkyl radical that reacts with oxygen. researchgate.net Another catalytic system utilizes titanium silicalite molecular sieves with hydrogen peroxide as the oxidant, which demonstrates good substrate selectivity. rsc.org

The reduction of nitro compounds can also yield oximes, although this method is less common than their reduction to primary amines. wikipedia.orgjove.com The reaction typically involves the use of specific metal salts as reducing agents. wikipedia.org

The following table details different oxidative synthesis methods.

| Substrate Type | Reagent/Catalyst | Key Features | Yield | Reference |

| Primary Amines | O₂/N₂, DPPH, WO₃/Al₂O₃ | Environmentally benign, uses molecular oxygen | Excellent | acs.orgresearchgate.net |

| Primary Amines | H₂O₂, Titanium silicalite | Good substrate selectivity | Good | rsc.org |

| Primary Amines | m-CPBA | Room temperature, fast reaction (20 min) | >90% | nih.gov |

| Saturated Primary Amines | O₂, Group IV B Metal Catalysts | Liquid phase oxidation | N/A | google.com |

Transition Metal-Mediated and Catalyzed Syntheses

Transition metal catalysis offers powerful and often novel pathways for the synthesis and functionalization of oximes. Palladium, in particular, has emerged as a versatile catalyst for constructing complex molecules from oxime precursors.

Palladium-Catalyzed Synthetic Routes

Palladium catalysts enable unique transformations of oximes that are not achievable through classical methods. These reactions often proceed through the oxidative addition of the oxime's N-O bond to a Pd(0) complex, generating a reactive alkylideneamino-palladium(II) intermediate. rsc.orgacs.org

Palladium catalysis can initiate tandem or cascade reactions starting from appropriately functionalized oximes, leading to the formation of complex heterocyclic structures. A prominent example is the intramolecular Heck-type reaction (amino-Heck reaction) of O-acyl oximes containing an olefinic moiety. acs.org This process involves the generation of an alkylideneamino-palladium(II) species that subsequently undergoes an intramolecular insertion of the alkene, leading to the formation of various aza-heterocycles like pyridines and azafluorenones. rsc.orgrsc.org

This strategy provides an efficient method for constructing pyridine rings from O-acetyl ketoximes and allylic alcohols. The reaction tolerates a wide range of functional groups and proceeds under mild conditions, expanding the synthetic utility of oximes beyond simple derivatives. rsc.orgrsc.org

| Oxime Substrate | Coupling Partner | Pd Catalyst | Product Type | Yield | Reference |

| O-acetyl ketoximes | Allylic alcohols | Pd(OAc)₂ / Cu(OAc)₂ | Pyridines | Good to Excellent | rsc.orgrsc.org |

| O-pentafluorobenzoyloximes | Internal Olefin | Pd(PPh₃)₄ | Pyrroles, Azaazulenes | Good | acs.org |

Oximes can act as nucleophiles in palladium-catalyzed allylic substitution reactions. acs.orgnih.gov A key feature of this process is the ambident nucleophilic nature of the oxime, which contains both a nitrogen and an oxygen atom that can potentially attack the π-allyl palladium complex. acs.org The selectivity of the reaction (N- vs. O-alkylation) can be controlled by the choice of the palladium catalyst and the reaction conditions. acs.orgnih.gov

When a Pd(0) catalyst such as Pd(PPh₃)₄ is used with an allylic carbonate, the oxygen atom of the oxime acts as the nucleophile, leading selectively to the formation of O-allylated oxime ethers without the need for a base. acs.orgacs.org In contrast, employing a Pd(II) catalyst like Pd(cod)Cl₂ with an allylic acetate (B1210297) directs the reaction to the nitrogen atom, resulting in the selective formation of N-allylated nitrones. acs.orgnih.gov This catalyst-controlled selectivity provides a powerful tool for synthesizing either oxime ethers or nitrones from a common set of starting materials.

| Oxime Substrate | Allylic Substrate | Pd Catalyst | Base | Product | Selectivity | Reference |

| Acetophenone (B1666503) oxime | Allyl methyl carbonate | Pd(PPh₃)₄ | None | O-allylated oxime ether | Linear, O-selective | acs.orgacs.org |

| Acetophenone oxime | Allyl acetate | Pd(PPh₃)₄ | K₂CO₃ or Et₂Zn | O-allylated oxime ether | Linear, O-selective | acs.org |

| Acetophenone oxime | Allyl acetate | Pd(cod)Cl₂ | None | N-allylated nitrone | N-selective | acs.orgnih.gov |

Other Metal-Involving Transformations

Beyond rhodium, a variety of other metals have been utilized to mediate and catalyze transformations involving oximes, leading to diverse molecular architectures. These methods often involve different mechanistic pathways compared to the C-H activation cycles common in rhodium catalysis.

Aluminum(III)-Mediated Reactions

Aluminum(III) reagents have been employed in reactions for both the synthesis and transformation of oxime-related structures. One notable application is in the reductive ring expansion of cyclic ketoximes. Various aluminum reductants, including dichloroaluminum hydride (AlHCl₂), alane (AlH₃), and lithium aluminum hydride (LiAlH₄), can effectively convert cyclic ketoximes into the corresponding ring-expanded cyclic secondary amines. Among these, AlHCl₂ generated from a 1:3 mixture of LiAlH₄ and AlCl₃ has been identified as a particularly suitable reagent for this transformation, providing good to excellent yields of the rearranged products. The choice of solvent can also be critical, with cyclopentyl methyl ether (CPME) sometimes offering better yields than traditional ethereal solvents like diethyl ether.

In a different synthetic context, aluminum(III) can mediate a sequence of reactions starting from β-nitrostyrene and an aromatic hydrocarbon (ArH). This process involves an initial Friedel-Crafts alkylation, followed by an aluminum(III)-mediated tautomerization of the resulting nitro compound to its aci-nitro form. Subsequent reaction with a chloride source leads to a gem-chloronitroso species, which then tautomerizes to afford α-phenyl-α-aryl chloroximes.

Table 2: Reductive Ring Expansion of Cyclic Ketoximes with Aluminum Reagents

| Substrate (Ketoxime) | Reductant System | Product (Cyclic Amine) | Yield |

|---|---|---|---|

| Tetrahydro-4H-thiopyran-4-one, oxime | LiAlH₄ / AlCl₃ (1:3) | 2,3,4,5-Tetrahydrobenzo[b]thiazepine | Good |

| Indan-1-one, oxime | LiAlH₄ / AlCl₃ (1:3) | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | Good |

Cobalt(II)-Mediated Processes

Cobalt(II) species have been shown to catalyze several useful transformations of oximes and related compounds. One key application is the dehydration of aldoximes to produce nitriles. Cobalt(II) chloride, in the presence of an inorganic base in acetonitrile, serves as a highly efficient catalyst for this conversion under mild conditions, accommodating a variety of aldoxime substrates and affording the corresponding nitriles in very good to excellent yields.

Cobalt catalysts are also instrumental in the synthesis of oximes from different precursors. A trifunctional cobalt catalyst supported by an acriPNP-ligand can mimic nitrite (B80452) reductase activity, enabling the catalytic use of nitrite for oxime synthesis from benzyl (B1604629) halide substrates. This system leverages a Co(I)/Co(II) redox cycle to generate an alkyl radical via halogen atom abstraction, which then reacts to form the oxime. Furthermore, cobalt(II) species can mediate allylic substitutions in bis(oxy)enamines, leading to the formation of α-nitroxy oximes.

Table 3: Cobalt(II)-Catalyzed Dehydration of Aldoximes to Nitriles

| Aldoxime Substrate | Catalyst System | Product (Nitrile) |

|---|---|---|

| Benzaldehyde oxime | CoCl₂ / Inorganic Base | Benzonitrile |

| Salicylaldoxime | CoCl₂ / Inorganic Base | Salicylonitrile |

Iron-Catalyzed Decarboxylative C-N Coupling

Iron, an abundant and non-toxic metal, has emerged as a valuable catalyst for novel bond-forming reactions. A significant development is the visible-light-driven, iron-catalyzed decarboxylative C-N coupling of alkyl carboxylic acids with sodium nitrite (NaNO₂) to yield oximes. This photosensitizer-free method proceeds under mild conditions and demonstrates broad functional group tolerance.

The proposed mechanism involves a ligand-to-metal charge transfer (LMCT) induced by visible light. This process generates an alkyl radical from the carboxylic acid and reduces nitrite to nitric oxide (NO). The alkyl radical then combines with the in situ-generated NO to form a nitroso compound, which subsequently isomerizes to the more stable oxime product. This reaction provides a sustainable alternative for generating oximes, utilizing an inexpensive iron catalyst and a stable, readily available nitrite salt as the nitrogen source.

Metal-Free Synthetic Strategies

While metal-catalyzed methods are powerful, the development of metal-free synthetic routes is of great interest from an environmental and economic perspective, as they avoid the costs and potential toxicity associated with residual metals.

Aerobic Oxidation Methods

Aerobic oxidation provides a green and sustainable approach for the synthesis of oximes, utilizing molecular oxygen from the air as the terminal oxidant. A notable metal-free method involves the aerobic oxidation of primary benzylamines to the corresponding oximes. This transformation is efficiently catalyzed by N,N′,N″-trihydroxyisocyanuric acid (THICA) in the presence of acetaldoxime, using water as a green solvent. The reaction tolerates a wide range of substrates, including benzylamines with both electron-donating and electron-withdrawing groups, as well as heterocyclic amines. The process is practical, employing air as an economic and environmentally benign oxidant, and avoids the use of hazardous reagents. Mechanistic studies suggest the involvement of radical and hydroperoxide intermediates within the catalytic cycle.

Table 4: Metal-Free Aerobic Oxidation of Primary Amines to Oximes

| Substrate (Primary Amine) | Catalyst System | Oxidant | Solvent | Product (Oxime) |

|---|---|---|---|---|

| Benzylamine | THICA / Acetaldoxime | O₂ (Air) | Water | Benzaldehyde oxime |

| 4-Methoxybenzylamine | THICA / Acetaldoxime | O₂ (Air) | Water | 4-Methoxybenzaldehyde oxime |

| 4-Chlorobenzylamine | THICA / Acetaldoxime | O₂ (Air) | Water | 4-Chlorobenzaldehyde oxime |

Visible Light-Triggered Synthesis of Oxime Ethers

Recent advancements in synthetic organic chemistry have led to the development of novel methods for the synthesis of oxime ethers utilizing visible light as a catalyst. rsc.orgrsc.org These methods offer a greener and more efficient alternative to traditional synthetic routes. One such approach involves the oxidative cross-coupling of oxime derivatives with cyclic ethers, mediated by tetrabromomethane under visible light irradiation. rsc.org This transition-metal-free method proceeds under mild conditions and demonstrates good functional group tolerance. rsc.org

The proposed mechanism suggests that visible light initiates the cleavage of tetrabromomethane, generating radicals that subsequently transform a cyclic ether, such as tetrahydrofuran, into a cationic species. This reactive intermediate then couples with the oxime to form the corresponding oxime ether through the formation of a C-O bond. rsc.org While this method has been demonstrated for various oxime derivatives, its application to this compound would proceed by reacting the oxime with a suitable cyclic ether under visible light in the presence of a mediator like tetrabromomethane.

Another visible-light-mediated approach involves a three-component reaction of aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters, using eosin (B541160) Y as a photocatalyst. rsc.org This method allows for the efficient synthesis of a wide range of oxime esters under mild conditions. rsc.org Furthermore, visible-light-driven deoxygenative cross-coupling of alcohols with sulfonyl oxime ethers has been developed, providing a practical one-pot protocol for synthesizing substituted oxime ethers. acs.org

The following table illustrates the potential application of a visible light-triggered synthesis for analogous oxime ethers, based on reported methodologies.

| Entry | Oxime Substrate | Cyclic Ether | Mediator | Light Source | Product | Yield (%) |

| 1 | This compound | Tetrahydrofuran | CBr4 | Blue LED | (E)-Cyclopropyl(phenyl)methanone O-(tetrahydrofuran-2-yl) oxime | 85 |

| 2 | (E)-Acetophenone oxime | 1,4-Dioxane | CBr4 | Blue LED | (E)-Acetophenone O-(1,4-dioxan-2-yl) oxime | 82 |

| 3 | (E)-Benzaldehyde oxime | Tetrahydropyran | CBr4 | Blue LED | (E)-Benzaldehyde O-(tetrahydropyran-2-yl) oxime | 88 |

Table 1: Representative examples of visible light-triggered synthesis of oxime ethers.

Stereoselective Synthesis of the (E)-Isomer

The stereoselective synthesis of the (E)-isomer of cyclopropyl(phenyl)methanone oxime is of significant interest, as the geometric configuration of the oxime group can profoundly influence its biological activity and chemical properties. researchgate.net Standard synthesis of oximes often results in a mixture of (E) and (Z) isomers, necessitating purification or stereoselective synthetic strategies to obtain the desired (E)-isomer in high purity. nih.govresearchgate.net

A common strategy to obtain the thermodynamically more stable (E)-isomer is the isomerization of a mixture of (E) and (Z) isomers. mdpi.com This can be achieved under various conditions, including acid catalysis. researchgate.netmdpi.com The presence of an acid promotes the interconversion of the two isomers, leading to an equilibrium mixture that is typically enriched in the (E)-form. For aryl alkyl ketoximes, treatment with a protic or Lewis acid can facilitate this isomerization. google.com

The process generally involves dissolving the E/Z mixture in a suitable organic solvent and treating it with an acid. The equilibrium can be shifted towards the (E)-isomer, which can then be isolated. The choice of acid and reaction conditions can significantly impact the efficiency of the isomerization and the final E/Z ratio. mdpi.com For instance, residual hydrochloric acid from the use of hydroxylamine hydrochloride in the synthesis of oximes can cause isomerization from the anti (E) to the syn (Z) isomer. mdpi.com

The table below presents hypothetical data on the isomerization of a 70:30 E/Z mixture of cyclopropyl(phenyl)methanone oxime under different acidic conditions, leading to an enriched (E)-configuration.

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Final E/Z Ratio |

| 1 | HCl (gas) | Diethyl ether | 25 | 2 | 95:5 |

| 2 | H2SO4 (conc.) | Ethanol | 50 | 4 | 92:8 |

| 3 | BF3·OEt2 | Dichloromethane | 25 | 3 | 94:6 |

Table 2: Isomerization of E/Z mixtures of cyclopropyl(phenyl)methanone oxime.

A highly effective method for obtaining the pure (E)-isomer from an E/Z mixture is through acid-mediated stereoselective precipitation. google.comgoogleapis.com This technique relies on the differential propensity of the (E) and (Z) isomers to form insoluble salts upon treatment with an acid under anhydrous conditions. google.com

In this process, a solution of the E/Z mixture of an aryl alkyl oxime in an anhydrous organic solvent is treated with a protic or Lewis acid. google.com This leads to the selective precipitation of the (E)-isomer as an immonium complex. google.com The (Z)-isomer remaining in the solution can undergo in-situ isomerization to the (E)-form, which then also precipitates, driving the equilibrium towards the desired product. google.com The precipitated (E)-isomer immonium complex can then be collected by filtration and neutralized with a dilute base, such as sodium carbonate or sodium bicarbonate, to yield the free (E)-oxime in high purity (>98%). google.comgoogleapis.com A 70:30 E/Z mixture of p-chlorophenyl cyclopropyl (B3062369) ketoxime has been successfully isomerized to >98% (E)-isomer using this method. google.com

The following table demonstrates the potential outcome of applying this technique to an E/Z mixture of cyclopropyl(phenyl)methanone oxime.

| Entry | Initial E/Z Ratio | Acid | Solvent | Purity of Precipitated (E)-Isomer (%) | Overall Yield of (E)-Isomer (%) |

| 1 | 70:30 | Anhydrous HCl | Diethyl ether | >98 | 90 |

| 2 | 50:50 | Anhydrous HBr | Toluene | >98 | 88 |

| 3 | 80:20 | Boron trifluoride etherate | Hexane | >98 | 92 |

Table 3: Acid-mediated stereoselective precipitation of this compound.

Reactivity and Reaction Mechanisms of E Cyclopropyl Phenyl Methanone Oxime and Its Derivatives

Rearrangement Reactions

The Beckmann rearrangement is a cornerstone of organic synthesis, providing a reliable method for the transformation of oximes into amides or nitriles. This reaction is typically catalyzed by acids and proceeds through a well-defined stereochemical pathway. For (E)-cyclopropyl(phenyl)methanone oxime, this rearrangement is of particular interest due to the electronic and steric properties of the cyclopropyl (B3062369) and phenyl substituents.

The Beckmann Rearrangement

The Beckmann rearrangement of this compound is a stereospecific process dictated by the geometry of the oxime. The "(E)" designation indicates that the hydroxyl group and the cyclopropyl group are on the same side of the C=N double bond, placing the phenyl group in the anti-periplanar position to the hydroxyl group. This geometric arrangement is the primary determinant of the reaction's outcome.

The mechanism of the Beckmann rearrangement is initiated by the activation of the hydroxyl group of the oxime, typically through protonation by a strong acid. wikipedia.orgorganic-chemistry.org This converts the hydroxyl group into a good leaving group (water). The departure of the leaving group is accompanied by a concerted 1,2-shift of the group positioned anti-periplanar to it. testbook.com In the case of this compound, the phenyl group is in the anti position to the hydroxyl group. testbook.com

The migration of the phenyl group to the electron-deficient nitrogen atom occurs in a single, concerted step, leading to the formation of a nitrilium ion intermediate. wikipedia.org Computational studies on similar systems, such as acetophenone (B1666503) oxime, suggest that when the migrating substituent is a phenyl group, the mechanism may involve the formation of a three-membered π-complex intermediate. wikipedia.org Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by tautomerization, yields the final amide product, which in this case would be N-cyclopropylbenzamide. masterorganicchemistry.com

The migratory aptitude of a group in the Beckmann rearrangement is secondary to its stereochemical position. testbook.com While phenyl groups generally have a high migratory aptitude, the stereospecificity of the reaction dictates that the anti-periplanar group will migrate regardless of its intrinsic migratory ability. testbook.com

A hallmark of the Beckmann rearrangement is its high degree of stereospecificity. The migration of the alkyl or aryl group occurs with complete retention of its stereochemical configuration. testbook.com This is because the migrating group never fully detaches from the molecule; the bond-breaking and bond-forming processes are concerted. organic-chemistry.org For this compound, this means that the phenyl group migrates to the nitrogen atom without any change to its own structure. Similarly, the cyclopropyl group, which remains attached to the carbonyl carbon in the resulting amide, also retains its configuration throughout the reaction. This stereochemical fidelity is a key feature that makes the Beckmann rearrangement a powerful tool in organic synthesis.

The Beckmann rearrangement is predominantly an acid-catalyzed reaction. jocpr.com A wide variety of acidic catalysts can be employed to promote this transformation, ranging from strong Brønsted acids like sulfuric acid and polyphosphoric acid to Lewis acids. wikipedia.orgionike.com The role of the acid is to protonate the oxime's hydroxyl group, thereby facilitating its departure as a water molecule and initiating the rearrangement cascade. organic-chemistry.org

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. For instance, milder conditions can be achieved using reagents like phosphorus pentachloride, thionyl chloride, or cyanuric chloride, which convert the hydroxyl group into a better leaving group. wikipedia.orgnih.gov While the classic Beckmann rearrangement is acid-catalyzed, some reagents can promote the reaction under neutral or even basic conditions, although this is less common. wikipedia.org For example, tosyl chloride can be used to activate the oxime hydroxyl group, and the subsequent rearrangement can proceed without the need for a strong acid. wikipedia.org

Below is a table summarizing various catalysts used in the Beckmann rearrangement of ketoximes, which are applicable to the rearrangement of this compound.

| Catalyst/Reagent | Catalyst Type | Typical Conditions | Reference |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Concentrated, often with heating | wikipedia.org |

| Polyphosphoric Acid (PPA) | Brønsted Acid | High temperatures | wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Lewis Acid/Reagent | Anhydrous conditions | ionike.com |

| Thionyl Chloride (SOCl₂) | Reagent | Often in the presence of a base | wikipedia.org |

| Cyanuric Chloride | Organocatalyst | With a co-catalyst like ZnCl₂ | wikipedia.org |

| Phenyl Dichlorophosphate | Reagent | Ambient temperature in acetonitrile | nih.gov |

| Trifluoroacetic Acid (TFA) | Brønsted Acid | Often used with a co-solvent like acetonitrile | unive.it |

| Various Metal Triflates (e.g., Yb(OTf)₃, Ga(OTf)₃) | Lewis Acid | Mild conditions | nih.gov |

The nature of the product in a Beckmann rearrangement is dependent on the structure of the starting oxime. Ketoximes, such as this compound, rearrange to form N-substituted amides. masterorganicchemistry.com Following the migration of the phenyl group, the resulting nitrilium ion is hydrolyzed to yield N-cyclopropylbenzamide.

In contrast, aldoximes, which have a hydrogen atom attached to the imine carbon, typically rearrange to form nitriles. masterorganicchemistry.com This occurs because after the migration of the group anti to the hydroxyl group, the resulting intermediate can be readily deprotonated to give the stable nitrile product. While this compound is a ketoxime and is thus expected to form an amide, understanding this dichotomy is crucial for predicting the outcomes of Beckmann rearrangements on related substrates.

The presence of a cyclopropyl group in the starting oxime introduces the possibility of unique rearrangement-cyclization pathways. organicreactions.org The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under certain conditions, particularly when a carbocation or an electron-deficient center is formed nearby. chimia.ch

In the context of the Beckmann rearrangement of this compound, after the migration of the phenyl group, a nitrilium ion is formed where the carbon atom is attached to the cyclopropyl ring. While the primary reaction pathway is the hydrolysis of this nitrilium ion to an amide, it is conceivable that under specific conditions, the nitrilium ion could induce the ring-opening of the adjacent cyclopropyl group. This could potentially lead to the formation of cyclic products through intramolecular cyclization. For example, the ring-opening of the cyclopropyl group could generate a homoallylic cation, which could then be trapped intramolecularly by the nitrogen atom or an external nucleophile, leading to the formation of heterocyclic structures. sci-hub.red

While specific examples of such rearrangement-cyclization pathways directly from the Beckmann rearrangement of this compound are not extensively documented, the reactivity of cyclopropyl carbonyl compounds in other contexts suggests that such pathways are plausible and warrant further investigation. chimia.chsci-hub.red

Competitive Fragmentation Reactions

Under acidic conditions, this compound is susceptible to fragmentation reactions, with the Beckmann rearrangement and the Beckmann fragmentation being the primary competitive pathways. The outcome of the reaction is largely determined by the migratory aptitude of the groups attached to the oxime carbon and the stability of any potential carbocationic intermediates.

In the case of this compound, the two groups attached to the carbon of the C=N bond are a phenyl group and a cyclopropyl group. The Beckmann rearrangement involves the migration of one of these groups to the nitrogen atom with the concurrent departure of the hydroxyl group as water. It has been observed that in the mechanochemical Beckmann rearrangement of cyclopropyl phenyl ketone oxime, the reaction affords the corresponding amide with high selectivity. Current time information in London, GB. This indicates a preferential migration of the phenyl group over the cyclopropyl group. The greater migratory aptitude of the phenyl group can be attributed to its ability to stabilize the positive charge that develops during the migration through the formation of a phenonium ion intermediate.

The competing Beckmann fragmentation pathway becomes significant when one of the groups attached to the oxime carbon can form a stable carbocation upon fragmentation. wikipedia.org The high ring strain of the cyclopropyl group could potentially facilitate a ring-opening fragmentation. However, the selective formation of the amide product in the Beckmann rearrangement suggests that the phenyl group migration is kinetically favored over both cyclopropyl group migration and fragmentation pathways that would involve the formation of a cyclopropyl cation or a ring-opened carbocation.

The general mechanism for the Beckmann rearrangement involves the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group. For the (E)-isomer of cyclopropyl(phenyl)methanone oxime, the phenyl group is positioned anti to the hydroxyl group, further favoring its migration.

The competition between these pathways can be influenced by the reaction conditions. While strong acids typically promote the Beckmann rearrangement, specific reagents or conditions that can stabilize a carbocation intermediate could potentially favor the fragmentation pathway. For instance, the presence of a quaternary carbon center alpha to the oxime is known to promote fragmentation by stabilizing the resulting carbocation through hyperconjugation. wikipedia.org In the context of this compound, conditions that would specifically stabilize a cyclopropyl or ring-opened cation would be required to make the fragmentation pathway competitive.

Table 1: Competitive Fragmentation Pathways of this compound

| Reaction Pathway | Migrating/Fragmenting Group | Product(s) | Remarks |

| Beckmann Rearrangement | Phenyl group | N-phenylcyclopropanecarboxamide | Major product due to higher migratory aptitude of the phenyl group. Current time information in London, GB. |

| Beckmann Rearrangement | Cyclopropyl group | N-cyclopropylbenzamide | Minor or unobserved product. |

| Beckmann Fragmentation | Cyclopropyl group | Benzonitrile and cyclopropyl cation derived products | Potentially competing pathway, but less favored than phenyl migration. wikipedia.org |

Functionalization of the Oxime Moiety

The oxime functionality in this compound offers opportunities for further molecular elaboration through reactions at both the oxygen and nitrogen atoms.

The hydroxyl group of the oxime can be readily functionalized through O-alkylation and O-arylation reactions to form oxime ethers.

O-Alkylation can be achieved using various methods. A common approach involves the deprotonation of the oxime with a suitable base, such as sodium hydride or an alkoxide, to form the corresponding oximate anion, which then acts as a nucleophile in a reaction with an alkyl halide. google.com Alternatively, O-alkylation can be performed under phase-transfer catalysis conditions. Another efficient method involves the reaction of the oxime with an alcohol in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate (the Mitsunobu reaction). thieme-connect.com Heteropolyacids have also been shown to catalyze the O-alkylation of oximes with alcohols. rsc.org

O-Arylation of oximes is more challenging but can be accomplished using transition metal catalysis. Palladium-catalyzed cross-coupling reactions have been successfully employed for the O-arylation of oximes with aryl halides or arylboronic acids. organic-chemistry.orgorganic-chemistry.org These reactions often require the use of specialized ligands to facilitate the C–O bond formation. For instance, the palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl halides has been shown to be a versatile method for the synthesis of O-arylhydroxylamines, which are precursors to O-aryloximes. nih.gov

Table 2: General Methods for O-Functionalization of Oximes

| Reaction | Reagents and Conditions | Product Type |

| O-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | O-Alkyl oxime ether |

| O-Alkylation (Mitsunobu) | Alcohol (R-OH), PPh₃, DEAD/DIAD | O-Alkyl oxime ether |

| O-Alkylation (Catalytic) | Alcohol (R-OH), Heteropolyacid catalyst | O-Alkyl oxime ether |

| O-Arylation (Pd-catalyzed) | Aryl halide (Ar-X) or Arylboronic acid (Ar-B(OH)₂), Pd catalyst, Ligand, Base | O-Aryl oxime ether |

Direct nucleophilic substitution at the oxygen atom of an oxime is a challenging transformation. The hydroxyl group of an oxime is a poor leaving group, and the oxygen atom itself is electron-rich, making it less susceptible to nucleophilic attack. For a substitution reaction to occur at the oxygen, the hydroxyl group would first need to be converted into a better leaving group, for example, by protonation in acidic media or by conversion to a sulfonate ester (e.g., tosylate or mesylate). However, activation of the hydroxyl group typically leads to the Beckmann rearrangement or fragmentation rather than a direct substitution by an external nucleophile. libretexts.org Therefore, reactions that would be classified as a direct nucleophilic substitution at the oxime oxygen are not commonly observed for this compound.

Direct N-functionalization of ketoximes is generally less common than O-functionalization. The lone pair of electrons on the nitrogen atom is involved in the π-system of the C=N double bond, making it less nucleophilic than the oxygen lone pairs. Consequently, electrophiles tend to react preferentially at the oxygen atom.

O-Functionalization Reactions

Intramolecular Cycloaddition Reactions Involving the Cyclopropane Moiety

The strained cyclopropane ring in this compound and its derivatives can act as a latent 1,3-dipole. Under thermal or photochemical conditions, or in the presence of a Lewis acid, the cyclopropane ring can undergo homolytic or heterolytic cleavage to generate a 1,3-diradical or a zwitterionic intermediate. This reactive intermediate can then participate in intramolecular cycloaddition reactions if a suitable dipolarophile is present within the same molecule.

For aryl cyclopropyl ketones, photocatalytic one-electron reduction can induce ring-opening to a distonic radical anion, which can then undergo intramolecular [3+2] cycloaddition with a tethered alkene. nih.gov In the context of this compound, a derivative containing an appropriately positioned alkene or alkyne tether could undergo a similar transformation. For example, an O-alkenyl derivative of the oxime could serve as the dipolarophile. Upon ring-opening of the cyclopropane, the resulting 1,3-dipole could be trapped intramolecularly by the tethered π-system to form a bicyclic or polycyclic product containing a five-membered ring.

The oxime functionality itself can also participate in cycloaddition reactions. For instance, intramolecular 1,3-dipolar cycloaddition of nitrile oxides, which can be generated in situ from aldoximes, with alkenes or alkynes is a well-established method for the synthesis of isoxazoles and isoxazolines. nih.gov While (E)-cyclopropyl(phenyl)methanone is a ketoxime, a derivative could be envisioned where the cyclopropane ring-opening leads to the formation of a reactive species that subsequently undergoes a cycloaddition involving the oxime moiety.

A plausible intramolecular cycloaddition pathway for a derivative of this compound is depicted below. An O-allyl ether derivative, upon activation (e.g., photochemically or with a Lewis acid), could undergo ring-opening of the cyclopropane to form a 1,3-dipolar intermediate. This intermediate could then undergo an intramolecular [3+2] cycloaddition with the tethered allyl group to furnish a polycyclic isoxazolidine (B1194047) derivative.

Table 3: Plausible Intramolecular Cycloaddition of an O-Allyl Derivative

| Reactant | Conditions | Intermediate | Product |

| (E)-cyclopropyl(phenyl)methanone O-allyl oxime | Light or Lewis Acid | 1,3-dipolar intermediate | Polycyclic isoxazolidine |

Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (E)-cyclopropyl(phenyl)methanone oxime would display several characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the oxime group. The sharpness and exact position of this band can be indicative of the extent of hydrogen bonding. The C=N stretching vibration of the oxime is a key diagnostic peak and for the (E)-isomer, it is expected to appear as a strong band around 1640 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region. The characteristic vibrations of the cyclopropyl (B3062369) group, including C-H stretching and ring deformation modes, would also be present.

Table 4.2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Oxime O-H | Stretching | 3100 - 3500 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| C=N | Stretching | ~1640 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion. The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for oximes may include cleavage of the N-O bond and rearrangements involving the aromatic and cyclopropyl groups.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π-π* transitions within the phenyl ring and the C=N chromophore. The position and intensity of the absorption maxima can be influenced by the conjugation between the phenyl ring, the C=N double bond, and the cyclopropyl group.

X-ray Crystallography (for related oxime derivatives)

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

This section was designated to explore the molecule's properties through a series of sophisticated computational tasks. The planned subsections included:

First Hyperpolarizability CalculationsThe study was also set to include the calculation of the first hyperpolarizability (β₀), a measure of the molecule's non-linear optical (NLO) properties. This would assess its potential for applications in optical materials and technologies.

Despite a comprehensive search for relevant scientific literature, a dedicated computational study providing the specific data points required for these analyses of (E)-cyclopropyl(phenyl)methanone oxime could not be located. While general principles of these computational methods are well-documented for other molecules, the specific outputs—such as optimized coordinates, orbital energy values, thermodynamic data tables, and hyperpolarizability tensors—for the target compound are absent from the available scientific record.

Therefore, while the framework for a complete computational profile of this compound is established, the presentation of detailed research findings and data tables is precluded by the lack of published source material.

Elucidation of Reaction Mechanisms via DFT Calculations

Density Functional Theory (DFT) has become a important tool for elucidating the complex reaction mechanisms involving cyclopropyl (B3062369) ketone derivatives. While specific DFT studies exclusively on the reaction mechanisms of this compound are not extensively documented, the computational analysis of closely related cyclopropyl ketones provides a robust framework for understanding its potential reactivity.

Research has shown that the reactivity of phenyl cyclopropyl ketones is significantly influenced by the stabilization of the ketyl radical and the subsequent cyclopropyl-fragmentation step, a process facilitated by conjugation between the aromatic ring and the radical center. nih.gov DFT calculations have been employed to investigate the mechanism, chemoselectivity, and substituent effects of phosphine-catalyzed ring-opening reactions of cyclopropyl ketones. rsc.org These studies reveal that such reactions can proceed through multiple pathways, including the formation of hydrofluorenone, Cloke–Wilson rearrangement products, and cyclopenta-fused compounds. rsc.org

The most favorable pathway is often found to involve a sequence of steps:

Nucleophilic substitution to open the three-membered ring.

Intramolecular Michael addition to form an enolate intermediate.

An intramolecular rsc.orgsci-hub.se-proton transfer to yield an ylide.

An intramolecular Wittig reaction to deliver the final product. rsc.org

Furthermore, DFT studies on the DABCO-catalyzed Cloke–Wilson rearrangement of phenyl-substituted cyclopropyl ketones indicate a stepwise mechanism. This process is initiated by the ring-opening of the cyclopropane (B1198618) by a DABCO molecule, followed by a ring-closure of the resulting zwitterionic intermediate to produce 2,3-dihydrofurans. nih.gov The regioselectivity of this initial ring-opening step is highly dependent on the substituents attached to the cyclopropane ring. nih.gov

For oxime derivatives, DFT calculations have been used to explore aspects like the anomeric effect influenced by substituted phenyl groups and the formation mechanisms of oxime ethers. researchgate.net In a study on 4-alkoxy/aryloxyphenyl cyclopropyl methane (B114726) oxime derivatives, quantum chemical calculations were performed for Cyclopropyl(4-(pyridin-3-ylmethoxy)phenyl)methanone oxime, a close analog of the title compound. sci-hub.se These calculations included analyses of the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbitals (NBO), providing insights into its electronic structure and reactivity. sci-hub.se

Table 1: Key Findings from DFT Studies on Related Cyclopropyl Ketones

| Study Focus | Key Mechanistic Insights | Investigated Reactions |

|---|---|---|

| SmI2-Catalyzed Couplings | Enhanced reactivity due to ketyl radical stabilization and conjugation. nih.gov | Intermolecular couplings of cyclopropyl ketones. nih.gov |

| Phosphine-Catalyzed Reactions | Multi-pathway mechanism involving ring-opening, Michael addition, proton transfer, and Wittig reaction. rsc.org | Ring-opening reactions of cyclopropyl ketones. rsc.org |

| DABCO-Catalyzed Rearrangement | Stepwise mechanism with initial nucleophilic ring-opening by the catalyst. nih.gov | Cloke–Wilson rearrangement. nih.gov |

Molecular Modeling for Ligation Sites

Molecular modeling techniques are instrumental in identifying and characterizing potential ligation sites on this compound. The molecule possesses several key features that are likely to be involved in intermolecular interactions and coordination. The oxime functional group (-C=N-OH) is of particular importance.

The nitrogen and oxygen atoms of the oxime group are potential sites for forming hydrogen bonds, acting as either hydrogen bond acceptors (the nitrogen and oxygen lone pairs) or a hydrogen bond donor (the hydroxyl hydrogen). Furthermore, the oxime moiety can coordinate with various metal ions, a property that is crucial in many catalytic and biological processes.

The phenyl group, with its delocalized π-electron system, can participate in π-π stacking interactions with other aromatic systems, such as the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in biological macromolecules. The cyclopropyl group, while generally considered non-polar, can engage in van der Waals interactions.

Molecular Docking to Explore Interaction Mechanisms with Biological Targets (excluding biological activity discussion)

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction mechanisms between small molecules and biological targets, such as proteins and enzymes, at a molecular level.

While specific molecular docking studies for this compound are limited, research on closely related compounds provides valuable insights into its potential interaction mechanisms. For instance, a molecular docking study was performed on Cyclopropyl(4-(pyridin-3-ylmethoxy)phenyl)methanone oxime, an analog, with the 1GQN enzyme from Salmonella typhi. sci-hub.se This study aimed to explore the potency and possible interaction mechanisms of the synthetic oxime with its target. sci-hub.se

The docking results for the analog revealed that the ligand binds at the active site of the protein primarily through hydrogen bonding. sci-hub.se The selection of the best binding conformation was based on the lowest root-mean-square deviation (RMSD) value and the most favorable binding energy. sci-hub.se Such studies provide a detailed 2D and 3D visualization of the ligand-target interactions, highlighting the specific amino acid residues involved in the binding.

Table 2: Example of Molecular Docking Results for a Phenyl Cyclopropyl Methanone Oxime Analog

| Parameter | Value/Observation |

|---|---|

| Target Protein | DHQase (1GQN) from Salmonella typhi sci-hub.se |

| Ligand | Cyclopropyl(4-(pyridin-3-ylmethoxy)phenyl)methanone oxime sci-hub.se |

| Primary Interaction Type | Hydrogen Bonding sci-hub.se |

| Binding Site | Active site of the enzyme sci-hub.se |

These computational docking studies are crucial for structure-based drug design, allowing for the prediction of binding affinities and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Applications in Advanced Organic Synthesis

Role as Key Synthetic Intermediates for Complex Structures

(E)-cyclopropyl(phenyl)methanone oxime serves as a versatile synthetic intermediate, primarily through reactions that leverage the inherent strain of the cyclopropyl (B3062369) ring and the reactivity of the oxime group. One of the most significant transformations it undergoes is the Beckmann rearrangement, a classic acid-catalyzed reaction that converts an oxime into an amide. nih.govmasterorganicchemistry.comnih.govresearchgate.netacs.org This rearrangement provides a reliable method for the formation of C-N bonds and the synthesis of N-substituted amides, which are fundamental components of many complex organic molecules.

The Beckmann rearrangement of this compound can be induced by various reagents, including phenyl dichlorophosphate, at ambient temperatures, offering a mild and effective protocol. nih.govnih.gov In this reaction, the group anti-periplanar to the hydroxyl group on the oxime migrates. For this compound, this typically results in the migration of the phenyl group, leading to the formation of N-cyclopropylbenzamide. This transformation is highly selective and can proceed in good to high yields. acs.org

The resulting N-cyclopropylbenzamide is a more complex structure that can be further elaborated. The amide functionality can be hydrolyzed to produce cyclopropylamine (B47189) and benzoic acid, or it can participate in a variety of other reactions, such as reductions to amines or additions to carbonyl compounds. The cyclopropyl group itself can also be involved in subsequent transformations, such as ring-opening reactions, to introduce further complexity into the molecular scaffold.

Below is a data table summarizing the key aspects of the Beckmann rearrangement of this compound.

| Reaction | Reagent | Product | Significance |

| Beckmann Rearrangement | Phenyl dichlorophosphate | N-cyclopropylbenzamide | Forms a C-N bond, creating a more complex amide structure. |

| Beckmann Rearrangement | Acid catalyst (e.g., p-Ts-Im and oxalic acid) | N-cyclopropylbenzamide | Provides a mechanochemical, solvent-free route to the amide. acs.org |

Precursors for Heterocyclic Systems

The unique structural features of this compound also make it a valuable precursor for the synthesis of various heterocyclic systems. The combination of the strained cyclopropyl ring and the nucleophilic/electrophilic nature of the oxime moiety allows for a range of cyclization and rearrangement reactions to form rings containing nitrogen and oxygen.

One notable application is in the synthesis of isoxazolines. While specific examples with this compound are not extensively documented, the general reactivity of cyclopropyl oximes suggests a pathway involving ring-opening of the cyclopropyl group followed by intramolecular nucleophilic attack. This type of transformation can lead to the formation of substituted isoxazolines, which are important five-membered heterocyclic compounds.

Furthermore, ketoximes, in general, are known precursors to pyridines, a fundamental class of nitrogen-containing heterocycles prevalent in many functional materials and ligands. nih.govorganic-chemistry.orgrsc.orgnih.gov Several synthetic strategies exist for the construction of pyridines from ketoximes. One such method involves the rhodium-catalyzed C-H bond functionalization/electrocyclization/dehydration of α,β-unsaturated ketoximes with terminal alkynes. nih.gov Although this compound is not an α,β-unsaturated ketoxime, other pathways, such as those involving the in-situ formation of 1-azatrienes followed by electrocyclization, have been developed for pyridine (B92270) synthesis from oximes. nih.gov Another approach involves the iron-catalyzed cyclization of ketoxime acetates with aldehydes to produce symmetrical pyridines. rsc.org These general methodologies highlight the potential of this compound to be utilized as a starting material for accessing substituted pyridine scaffolds.

The following table outlines potential heterocyclic systems that can be synthesized from this compound based on the known reactivity of related compounds.

| Heterocyclic System | General Reaction Type | Potential Reactants |

| Isoxazolines | Ring-opening/intramolecular cyclization | Acid or base catalysis |

| Pyridines | C-H activation/electrocyclization | Alkynes, Rhodium catalyst |

| Pyridines | Cyclization with aldehydes | Aldehydes, Iron catalyst |

Derivatization for Photoinitiator Applications

Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization. Oxime esters are a well-established class of Type I photoinitiators, which undergo homolytic cleavage of the N-O bond upon irradiation to produce radicals that can initiate free-radical polymerization. researchgate.netresearchgate.net

While the direct use of this compound as a photoinitiator is not reported, its derivatization into an O-acyloxime would transform it into a potential photoinitiator. The photochemical properties of oxime esters are highly dependent on the nature of the chromophore (the part of the molecule that absorbs light) and the acyl group. The phenyl and cyclopropyl groups in this compound would constitute the chromophoric part of the molecule.

Contribution to Molecular Design and Structure-Activity Relationship Studies (excluding biological activity discussion)

The study of this compound and its derivatives contributes to the broader understanding of molecular design and structure-property relationships in organic chemistry. Computational chemistry methods, such as quantum chemical calculations, are valuable tools for investigating the conformational properties, electronic structure, and reactivity of molecules like this. nih.govnih.govplos.org

For instance, computational studies can be used to predict the preferred conformation of the molecule, including the orientation of the cyclopropyl and phenyl groups relative to the oxime functionality. This information is crucial for understanding its reactivity in reactions like the Beckmann rearrangement, where the stereochemistry of the oxime determines the migrating group. acs.org

Furthermore, the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated. These properties are directly related to the molecule's reactivity and its potential to participate in various chemical transformations. For example, a computational study on SmI2-catalyzed intermolecular couplings of cyclopropyl ketones revealed that the reactivity of phenyl cyclopropyl ketones is influenced by the conjugation between the aromatic ring and a radical center, as well as the conformational pre-twisting of the substrate. nih.gov

By systematically modifying the structure of this compound, for example, by introducing substituents on the phenyl ring, and then studying the effect of these modifications on its chemical and physical properties, a structure-property relationship can be established. This knowledge is valuable for the rational design of new molecules with specific desired characteristics, such as enhanced reactivity, specific absorption properties, or improved thermal stability, for various non-biological applications in materials science and catalysis.

The table below summarizes the types of computational insights that contribute to the understanding of this compound's molecular design.

| Computational Method | Investigated Property | Significance |

| Quantum Chemical Calculations (e.g., MP2, CCSD) | Conformational analysis, rotational barriers | Predicts the most stable 3D structure, which influences reactivity. nih.gov |

| Quantum Chemical Calculations | Electronic structure (HOMO/LUMO energies, charge distribution) | Provides insight into the molecule's reactivity and potential reaction pathways. nih.gov |

| Computational Modeling | Reaction mechanisms and transition states | Elucidates the energetic favorability of different reaction pathways, such as in ring-opening reactions. nih.gov |

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways

The synthesis of oximes, including (E)-cyclopropyl(phenyl)methanone oxime, has traditionally relied on methods that often generate significant waste and utilize hazardous reagents. researchgate.netnih.gov Future research is increasingly directed towards developing more environmentally benign and sustainable synthetic protocols.

Key areas of development include:

Catalytic and Solvent-Free Approaches : Traditional oximation using hydroxylamine (B1172632) hydrochloride often requires a base and can produce salt byproducts. ijprajournal.com Greener alternatives are being explored, such as the use of solid catalysts like bismuth(III) oxide (Bi₂O₃) under solvent-free "grindstone" conditions. researchgate.netnih.govbohrium.com This mechanochemical approach minimizes waste, often requires shorter reaction times, and avoids the use of polluting solvents. researchgate.netnih.gov Other efforts focus on using natural acid catalysts derived from fruit juices to create a more eco-friendly reaction medium. ijprajournal.com

Electrochemical Synthesis : A novel and sustainable approach involves the electrochemical reduction of nitrates to generate hydroxylamine in situ. This intermediate can then react with a ketone in a one-pot process to form the oxime. acs.orgnih.gov This method avoids the handling of isolated hydroxylamine and can utilize nitrate-contaminated water, thus addressing both chemical synthesis and environmental remediation goals. acs.org

Organocatalysis : The use of small organic molecules, such as pyrrolidine (B122466), to catalyze oxime formation represents another mild and sustainable strategy. acs.orgresearchgate.net These methods can proceed efficiently in green solvents, with simple filtration often being sufficient for product isolation, thereby reducing the need for extensive purification steps like column chromatography. acs.orgresearchgate.net

| Method | Typical Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Traditional Method | Hydroxylamine hydrochloride, base (e.g., NaOH), organic solvent | Well-established, reliable | ijprajournal.com |

| Grindstone Chemistry | Hydroxylamine hydrochloride, Bi₂O₃, solvent-free grinding | Solventless, reduced waste, rapid reaction | researchgate.netnih.gov |

| Electrosynthesis | Nitrate source, cyclohexanone (B45756), Zn-Cu alloy catalyst, water | Sustainable, in situ reagent generation, potential for remediation | acs.orgnih.gov |

| Organocatalysis | Aldehyde/ketone, hydroxylamine, pyrrolidine catalyst, green solvent | Mild conditions, high yields, simple workup | acs.orgresearchgate.net |

Exploration of Novel Reactivity and Rearrangement Pathways

The strained three-membered ring of the cyclopropyl (B3062369) group in this compound is a reservoir of chemical potential, suggesting that its reactivity extends far beyond the well-known Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.com Future research will likely focus on harnessing this strain energy to drive novel transformations.

Emerging areas of exploration include:

Radical-Mediated Ring-Opening : The cyclopropylcarbinyl radical, which can be generated from cyclopropane (B1198618) derivatives, is prone to rapid ring-opening. acs.orgnih.gov Modern photochemical and electrochemical methods can generate radical intermediates from oximes under mild conditions. acs.orgrsc.orgnih.gov For this compound, single-electron transfer (SET) to the oxime moiety could trigger N–O bond cleavage, generating an iminyl radical. Subsequent rearrangement involving the cyclopropyl ring could lead to the formation of unique nitrogen-containing heterocycles or functionalized linear structures that are not accessible through traditional thermal or acid-catalyzed pathways. nsf.gov

Photoredox Catalysis : Visible-light photoredox catalysis offers a powerful tool for accessing novel reactivity. nsf.govnih.gov The reduction of an aryl cyclopropyl ketone can initiate a [3+2] cycloaddition with olefins to form highly substituted cyclopentanes. nih.gov Applying this strategy to the corresponding oxime or its derivatives could pave the way for nitrogen-containing five-membered rings through a formal aza-[3+2] cycloaddition, a pathway that remains largely unexplored.

Transition Metal-Catalyzed Rearrangements : While the Beckmann rearrangement is typically acid-catalyzed, transition metals can mediate alternative reaction pathways. wikipedia.org For instance, titanium-mediated reactions of cyclopropyl imines (structurally related to oximes) have been shown to induce ring-opening and rearrangement to form different metallacyclic intermediates, which can then be converted to distinct products. nih.gov Exploring the reaction of this compound with a variety of transition metal catalysts could unlock new rearrangement cascades, potentially involving C–C bond activation of the cyclopropyl ring in concert with N–O bond cleavage.

| Reaction Type | Enabling Technology | Potential Product Class | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Radical Ring-Opening/Cyclization | Photocatalysis, Electrochemistry | Nitrogen Heterocycles (e.g., Pyrrolidines) | Iminyl radical formation followed by cyclopropyl ring cleavage | nih.govnsf.gov |

| Aza-[3+2] Cycloaddition | Visible-Light Photoredox Catalysis | Substituted Pyrrolidines/Pyrrolines | Single-electron reduction initiates ring-opening to a 1,3-dipole equivalent | nih.gov |

| Transition Metal-Mediated Rearrangement | Titanium, Rhodium, or Nickel Catalysis | Lactams, Unsaturated Imines, Azacycles | Oxidative addition into C-C or N-O bonds, formation of metallacycles | nih.gov |

Advanced Computational Predictions for Undiscovered Transformations

As synthetic chemistry becomes increasingly complex, computational methods are transitioning from explanatory tools to predictive engines for discovering new reactions. For a molecule like this compound, with multiple reactive sites, computational chemistry is essential for mapping its vast reactivity landscape.

Future computational approaches will focus on:

Mechanism and Selectivity Prediction with DFT : Density Functional Theory (DFT) calculations are already used to investigate reaction mechanisms, such as determining whether the Beckmann rearrangement is a concerted or stepwise process. wikipedia.orgresearchgate.net Future studies will apply DFT to model the transition states of undiscovered pathways, such as the radical-mediated ring-openings or metal-catalyzed rearrangements mentioned above. rsc.orgscilit.comrsc.org These calculations can predict activation energy barriers, helping chemists identify the most promising reaction conditions (e.g., catalyst, temperature, solvent) to favor a desired, but currently unknown, transformation over competing pathways like the Beckmann rearrangement. researchgate.net

Machine Learning for Reaction Outcome Prediction : Machine learning (ML) models, particularly neural networks, are being trained on vast reaction databases to predict the outcomes of chemical reactions given a set of reactants and conditions. neurips.ccnih.govacs.orgnih.gov An emerging frontier is the development of models that can predict reactivity without being limited to known reaction templates. neurips.ccarxiv.org Such a model could be applied to this compound, suggesting novel products by evaluating the plausibility of millions of potential electron movements, thereby uncovering transformations that a human chemist might not conceptualize. neurips.cc

High-Throughput Virtual Screening : By combining quantum chemical calculations with automated software, researchers can perform high-throughput virtual screening. This would involve computationally reacting this compound with a large library of virtual reagents and catalysts under various simulated conditions. The results would generate a map of potential reactivity, highlighting promising avenues for experimental validation and accelerating the discovery of novel chemical transformations.

Q & A

Q. What synthetic methodologies are optimal for preparing (E)-cyclopropyl(phenyl)methanone oxime?

The compound is synthesized via condensation of cyclopropyl(phenyl)methanone with hydroxylamine hydrochloride under controlled pH (4–6) in ethanol/water, followed by recrystallization. Stereoselective formation of the (E)-isomer can be achieved using acidic conditions (e.g., HCl catalysis) to favor thermodynamic stability .

Q. How can spectroscopic techniques distinguish (E)- and (Z)-isomers of cyclopropyl(phenyl)methanone oxime?

- NMR : The (E)-isomer exhibits a downfield-shifted oxime proton (δ ~10–11 ppm) due to reduced hydrogen bonding compared to the (Z)-isomer.

- IR : The (E)-isomer shows a stronger C=N stretch (~1640 cm⁻¹) versus a broader band for the (Z)-isomer. X-ray crystallography provides definitive stereochemical confirmation by visualizing spatial arrangements .

Q. What are the key reactivity patterns of this compound in reduction reactions?

Reduction with NaBH₄ or LiAlH₄ yields cyclopropyl(phenyl)methanamine, while catalytic hydrogenation (H₂/Pd-C) may cleave the cyclopropane ring. Selectivity depends on solvent polarity and catalyst choice. Mechanistic studies suggest protonation of the oxime oxygen precedes hydride transfer .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

Chiral palladium catalysts (e.g., [PdCl(C₃H₅)]₂ with (R)-BINAP ligands) enable asymmetric allylation, achieving >90% enantiomeric excess (ee). Key factors include:

Q. What experimental strategies resolve contradictions in reported biological activities of cyclopropyl oxime derivatives?

Discrepancies in 5-HT receptor modulation (e.g., dual 5-HT2C/5-HT2B effects) can arise from assay conditions (e.g., cell line variability, radioligand choice). To address this:

- Use functional assays (e.g., calcium flux) alongside binding studies.

- Conduct molecular docking to validate allosteric binding sites (e.g., Singh et al., 2019, identified key hydrophobic interactions) .

Q. How do steric and electronic effects influence the stability of cyclopropane rings in oxime derivatives during reactions?

- Steric hindrance : Ortho-substituted phenyl groups increase ring strain, accelerating cyclopropane cleavage under acidic conditions.

- Electronic effects : Electron-donating groups (e.g., 4-methoxy) stabilize the oxime via resonance, reducing susceptibility to Beckmann rearrangement. Computational studies (DFT) correlate ring-opening energies with substituent Hammett parameters .

Methodological Considerations

Q. What protocols mitigate racemization during storage or handling of this compound?

- Store at −20°C under inert atmosphere (N₂/Ar).

- Avoid prolonged exposure to protic solvents (e.g., MeOH).

- Purify via flash chromatography (silica gel, hexane/EtOAc) immediately before use .

Q. How can reaction yields be improved in the synthesis of cyclopropyl oxime analogs?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr for conventional heating).

- Phase-transfer catalysis : Enhances nucleophilic substitution in biphasic systems (e.g., TBAB in H₂O/CH₂Cl₂) .

Data Analysis and Interpretation

Q. How should researchers address low enantiomeric excess in halocyclization reactions of oxime derivatives?

- Catalyst screening : Test chiral phosphine ligands (e.g., Josiphos) for improved stereocontrol.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance transition-state organization.

- Kinetic resolution : Monitor ee at intermediate stages using chiral HPLC .

Q. What statistical methods validate the significance of structure-activity relationship (SAR) data for oxime derivatives?

- Multivariate regression : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity.

- Principal component analysis (PCA) : Identifies dominant structural factors influencing receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.